DL-AP5 vs. D-AP5 Enantiomer Potency: Understanding the 52-Fold Difference for Experimental Design
DL-AP5 is a racemic mixture composed of the active D-isomer and the far less active L-isomer. Direct comparison of the enantiomers reveals that D-AP5 exhibits approximately 52-fold higher potency than L-AP5 in inhibiting NMDA receptor function . Consequently, DL-AP5, being a 1:1 mixture, displays intermediate potency relative to the pure D-isomer, a fact which must be accounted for when interpreting dose-response relationships and comparing results across studies using different AP5 formulations .
| Evidence Dimension | Relative Potency at NMDA Receptor |
|---|---|
| Target Compound Data | Racemic mixture; intermediate potency |
| Comparator Or Baseline | D-AP5 (active isomer) vs. L-AP5 (inactive isomer) |
| Quantified Difference | D-AP5 is 52-fold more potent than L-AP5 |
| Conditions | In vitro NMDA receptor functional assays |
Why This Matters
This quantifies the expected reduction in potency compared to the pure D-isomer, allowing for accurate dose adjustment and direct comparison with studies using D-AP5.
